molecular formula C15H12N2O2 B3330255 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one CAS No. 67862-30-0

4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B3330255
CAS No.: 67862-30-0
M. Wt: 252.27 g/mol
InChI Key: QIOZGPOYMJJWEQ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one is a naphthyridine derivative characterized by a bicyclic aromatic core with hydroxyl and 4-methylphenyl substituents. This compound shares structural similarities with other 1,8-naphthyridin-2(1H)-one derivatives but is distinguished by the para-methyl group on its phenyl ring, which influences its physicochemical and biological properties . Its molecular formula is C15H12N2O2 (molar mass: 252.27 g/mol), and it is primarily explored for therapeutic applications, including immunomodulation and receptor targeting .

Properties

IUPAC Name

4-hydroxy-3-(4-methylphenyl)-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-4-6-10(7-5-9)12-13(18)11-3-2-8-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZGPOYMJJWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716383
Record name 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67862-30-0
Record name 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by functionalization to introduce the hydroxy and methylphenyl groups.

    Formation of the Naphthyridine Core: This can be achieved through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Methylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction, where the naphthyridine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 4 and the methylphenyl group at position 3 serve as primary sites for nucleophilic and electrophilic substitutions.

Key Reactions:

  • Hydroxyl Group Substitution :
    Reacts with amines or alcohols under coupling agents like DCC (dicyclohexylcarbodiimide) to form ethers or esters. For example:

    4 OH+R NH2DCC4 NHR+H2O\text{4 OH}+\text{R NH}_2\xrightarrow{\text{DCC}}\text{4 NHR}+\text{H}_2\text{O}

    Yields depend on steric hindrance from the methylphenyl group.

  • Methylphenyl Functionalization :
    The 4-methylphenyl substituent undergoes halogenation (e.g., bromination) for subsequent cross-coupling reactions.

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
EtherificationDCC, R-OH, 60°C, 12h4-OR derivatives70–85
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C → 25°C3-(4-bromomethylphenyl) analog65

Cycloaddition Reactions

The naphthyridine ring participates in [4+2] cycloadditions with electron-deficient dienophiles.

Example:

Reaction with maleic anhydride under reflux in toluene forms a fused tetracyclic product:

Naphthyridine+maleic anhydrideΔtetracyclic adduct\text{Naphthyridine}+\text{maleic anhydride}\xrightarrow{\Delta}\text{tetracyclic adduct}

Mechanism :

  • Electron-deficient dienophile attacks the electron-rich naphthyridine ring.

  • Concerted [4+2] cyclization forms a six-membered transition state.

Oxidation:

The hydroxyl group oxidizes to a ketone using KMnO₄ in acidic conditions:

4 OHKMnO4,H+4 keto derivative\text{4 OH}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{4 keto derivative}

Reduction:

LiAlH₄ reduces the carbonyl group at position 2 to a secondary alcohol:

2 oneLiAlH42 ol\text{2 one}\xrightarrow{\text{LiAlH}_4}\text{2 ol}

Table 2: Redox Reaction Profiles

ReactionReagentsProductSelectivitySource
OxidationKMnO₄, H₂SO₄, 50°C4-keto derivativeHigh
ReductionLiAlH₄, THF, 0°C → 25°C2-ol derivativeModerate

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings enable biaryl synthesis.

Example:

Brominated 4-methylphenyl derivatives react with aryl boronic acids:

3 Br+Ar B OH 2Pd PPh3 4,Na2CO33 Ar derivatives\text{3 Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{3 Ar derivatives}

Yields range from 60–80%, depending on steric effects.

Ring Functionalization and Rearrangements

The naphthyridine core undergoes Friedlander-type annulation with ketones or aldehydes in ionic liquids (e.g., [Bmmim][Im]) to form polycyclic derivatives .

Mechanism:

  • Base-induced deprotonation forms a carbanion at position 3.

  • Aldol-like condensation with carbonyl substrates generates fused rings .

Table 3: Annulation Reactions

SubstrateCatalystConditionsProductYield (%)Source
Acetophenone[Bmmim][Im]80°C, 24h1,8-naphthyridine analog90

Biological Activity Modulation

Structural modifications at positions 1, 4, and 7 significantly impact pharmacological properties:

  • 1-Substituents : Ethyl groups enhance phosphodiesterase 4 (PDE4) inhibition (IC₅₀ = 3 nM) .

  • 7-Substituents : Methyl or ethyl groups optimize steric compatibility with enzyme active sites .

Key SAR Findings :

  • Larger substituents (e.g., n-propyl) reduce activity due to steric clashes .

  • The 4-phenyl group orientation is critical for π-stacking interactions .

Stability and Reactivity Trends

  • pH Sensitivity : The hydroxyl group deprotonates in basic media (pKa ≈ 8.5), increasing nucleophilicity.

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies have shown that 4-hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one displays activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its efficacy against resistant strains of Staphylococcus aureus has been documented in several studies, highlighting its potential in treating infections caused by multidrug-resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in tumor cells, which is crucial for cancer therapy. Specific case studies have reported its effectiveness against breast and lung cancer cell lines, indicating a promising avenue for further research and development .

Neuroprotective Effects

Emerging research points to the neuroprotective effects of naphthyridine derivatives, including this compound. It has been suggested that it may help mitigate neurodegenerative diseases such as Alzheimer's by reducing oxidative stress and inflammation in neuronal cells. Animal models have shown improved cognitive functions when treated with this compound, warranting further exploration into its mechanisms and potential therapeutic applications .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many chronic diseases. Studies have indicated that this compound can modulate inflammatory pathways, potentially offering relief in conditions like arthritis and other inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines has been documented in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zhou et al., the antimicrobial effects of various naphthyridine derivatives were evaluated against common pathogens. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

A research article published in "Bioorganic & Medicinal Chemistry" detailed the anticancer properties of naphthyridine derivatives, including this compound. The findings revealed that the compound effectively reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Case Study 3: Neuroprotection

Research published in "Journal of Neurochemistry" explored the neuroprotective effects of naphthyridine compounds on neuronal cells subjected to oxidative stress conditions. The study concluded that treatment with this compound improved cell survival rates and reduced markers of oxidative damage, indicating its therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. Its hydroxy group can form hydrogen bonds with biological molecules, while the naphthyridinone core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one 1,8-Naphthyridin-2(1H)-one Phenyl at C3, hydroxyl at C4 C14H10N2O2 Antioxidant, antimicrobial activity
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one 1,8-Naphthyridin-2(1H)-one 3-Methylphenyl at C3, hydroxyl at C4 C15H12N2O2 Higher lipophilicity vs. phenyl analog
Quinolin-2(1H)-one derivatives (e.g., COR167) Quinolin-2(1H)-one Carboxamide substituents Varies CB2 receptor affinity, anti-inflammatory
Sch 33303 1,8-Naphthyridin-2(1H)-one 2-Propenyl, acetoxy at C4 C19H16N2O4 Antiallergy agent, SRS-A release inhibition

Key Observations :

  • Core Modification: Replacing the naphthyridine core with quinoline (e.g., COR167) increases CB2 receptor affinity (Ki < 10 nM) but reduces metabolic stability .
Physicochemical Properties
  • Thermal Stability : Derivatives like 3g () exhibit high melting points (>320°C), suggesting robust crystalline stability .

Biological Activity

4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one, also known by its CAS number 67862-30-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.

PropertyValue
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
CAS Number67862-30-0
Purity95%

The compound exhibits a molecular structure characterized by a naphthyridine core, which is often associated with diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity. A study conducted by Zhou et al. (2001) highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against certain cancer cell lines. For instance, research indicated that it can induce apoptosis in human leukemia cells, with IC50 values suggesting potent cytotoxicity. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific signaling pathways involved in cell growth regulation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study revealed its potential to inhibit pro-inflammatory cytokine production in activated macrophages, indicating a possible role in managing inflammatory diseases. The compound's mechanism may involve modulation of NF-kB signaling pathways.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects of this compound in models of neurodegenerative diseases. Research indicates that it can reduce oxidative stress and improve neuronal survival rates in vitro. This activity may be linked to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS).

Case Study 1: Anticancer Activity

In a pivotal study published in Bioorganic and Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell viability in a dose-dependent manner across multiple cancer types, including breast and lung cancer cells.

Case Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory mechanisms of this compound involved treating macrophage cells with varying concentrations of this compound. The findings showed a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one, and how are key intermediates characterized?

Synthesis often involves cyclization reactions or halogenation of precursor naphthyridines. For example:

  • Cycloaddition : 4-Hydroxy-1-phenyl derivatives react with isobutene in methanol under reflux to form cyclized products (e.g., 8b-hydroxy-1,1-dimethyl-4-phenyl-tetrahydro derivatives) in high yields (>95%) .
  • Halogenation : Direct nuclear halogenation using KClO₃/HCl at 50°C converts 1,8-naphthyridin-2(1H)-one to 3-chloro derivatives (78% yield), a critical intermediate for further functionalization .
    Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .

Q. What physicochemical properties influence the stability and reactivity of this compound?

Key properties include:

  • Thermal stability : Boiling point (~301°C) and density (1.33 g/cm³) suggest suitability for high-temperature reactions .
  • Hydroxy group reactivity : The 4-hydroxy moiety participates in hydrogen bonding and can be acetylated or phosphorylated (e.g., using POCl₃ in acetonitrile at 80°C) to modify solubility or bioactivity .

Q. How is the compound’s pharmacological activity assessed in preliminary studies?

  • In vitro assays : Inhibition of sulfidopeptide leukotriene (SRS-A) release in mast cells or lymphocyte proliferation assays (e.g., using PBMCs from MS patients) .
  • Structure-activity relationship (SAR) : Substitution at the 3- and 4-positions (e.g., allyl or acetoxy groups) enhances CB2 receptor selectivity and anti-inflammatory effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated derivatives of this compound?

  • Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura with PhB(OH)₂ and Pd(PPh₃)₄) achieves 86% yield for 4-phenyl derivatives .
  • Solvent effects : Polar aprotic solvents (DMF or acetonitrile) improve reaction kinetics in POCl₃-mediated chlorination .
  • Contradictions : Direct aminolysis of hydroxy groups (e.g., with NH₄OAc at 100°C) bypasses halogenation steps but may reduce regiochemical control compared to halogen intermediates .

Q. What strategies resolve contradictory data in biological studies, such as CB2 receptor selectivity versus off-target effects?

  • Pharmacological profiling : Co-administration with CB2 antagonists (e.g., SR144528) confirms target specificity in cytokine suppression assays .
  • Computational modeling : Docking studies with CB2 receptor crystal structures identify critical interactions (e.g., hydrogen bonding with Thr114 and hydrophobic packing with Val261) .
  • Dose-response analysis : Low-dose regimens (1–3 mg·kg⁻¹) minimize off-target effects while maintaining efficacy in formalin-induced pain models .

Q. How can selective functionalization of the naphthyridine core be achieved for SAR studies?

  • Protecting groups : Acetylation of the 4-hydroxy group (Ac₂O/pyridine) prevents undesired side reactions during nitration or alkylation .
  • Directed metalation : Lithium-halogen exchange at the 3-position enables regioselective introduction of aryl or heteroaryl groups .
  • Ultrasound-assisted synthesis : Reduces reaction times for pyridine-carbonitrile derivatives (e.g., 2-imino-1,2-dihydropyridines) by 50% compared to thermal methods .

Data Contradiction Analysis

Q. Why do different studies report conflicting results on the anti-inflammatory efficacy of 1,8-naphthyridin-2(1H)-one derivatives?

  • Cell-type specificity : Compounds like COR167 show stronger immunomodulatory effects in MS patient-derived T cells than in healthy controls, likely due to altered cytokine microenvironments .
  • Metabolic stability : Acetoxy derivatives (e.g., Sch 33303) exhibit rapid hydrolysis in vivo, leading to variable bioavailability across species .
  • Assay conditions : Differences in TNF-α measurement protocols (ELISA vs. multiplex assays) may account for discrepancies in reported IC₅₀ values .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves regioisomers of nitro-substituted derivatives .
  • X-ray crystallography : Confirms stereochemistry in cyclized products (e.g., tetrahydro derivatives) .
  • High-resolution mass spectrometry (HRMS) : Differentiates between isobaric species (e.g., C₉H₁₀N₂O₂ vs. C₁₀H₁₂N₂O) .

Q. How should researchers design derivatives to improve blood-brain barrier (BBB) penetration for neuroinflammatory targets?

  • LogP optimization : Introducing lipophilic groups (e.g., 4-methylphenyl) increases logP from 1.2 to 2.8, enhancing BBB permeability .
  • P-glycoprotein evasion : N-Alkylation (e.g., pentyl or benzyl groups) reduces substrate affinity for efflux transporters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one

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